Structural Differentiation: 4-Position Unsubstituted vs. 4-Chloro Analog
The defining structural feature of 6,7-diacetoxy-4(3H)-quinazolinone is the unsubstituted C-4 position (presence of only the 4-oxo group), which contrasts sharply with the 4-chloro variant 6,7-diacetoxy-4-chloroquinazoline (CAS 938185-04-7). This difference is critical for synthetic planning: the 4-unsubstituted quinazolinone allows direct functionalization at C-4 via electrophilic or nucleophilic pathways without the need for a prior dechlorination step, which can compromise yield and introduce impurities . The 4-chloro analog, while reactive, restricts C-4 derivatization to nucleophilic displacement and may generate HCl byproducts that degrade acid-sensitive intermediates [1].
| Evidence Dimension | Presence/Absence of 4-Chloro Substituent |
|---|---|
| Target Compound Data | No halogen at C-4 (C12H10N2O5, MW 262.22) |
| Comparator Or Baseline | 6,7-Diacetoxy-4-chloroquinazoline: C-4 chlorine present (C12H9ClN2O4, MW 280.66) |
| Quantified Difference | Molecular weight difference of 18.44 g/mol due to Cl vs. H; distinct reactivity profiles for C-4 functionalization |
| Conditions | Structural comparison based on molecular formula; synthetic applicability inferred from established quinazoline chemistry |
Why This Matters
This structural difference determines the feasible synthetic routes for downstream derivatization, directly impacting the scope of accessible kinase inhibitor libraries.
- [1] AABlocks. 938185-04-7 | 6,7-Diacetoxy-4-chloro-quinazoline. Product listing confirming 4-chloro structure. View Source
